N-(2,6-dimethylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound characterized by its unique structural features, which include a triazole ring, a pyrrole moiety, and an acetamide functional group. This compound is of interest in medicinal chemistry due to its potential biological activities.
This compound can be synthesized through various chemical routes involving multi-step reactions. Its synthesis and characterization have been documented in scientific literature and patent databases, highlighting its relevance in chemical research.
N-(2,6-dimethylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide falls under the category of heterocyclic compounds. It contains multiple functional groups that contribute to its chemical properties and biological activities.
The synthesis of N-(2,6-dimethylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Characterization techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure.
The molecular formula for N-(2,6-dimethylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is .
| Property | Data |
|---|---|
| Molecular Weight | 355.5 g/mol |
| IUPAC Name | N-(2,6-dimethylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide |
| InChI Key | ZFBHTGROAUXIIW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C)C |
The compound features a complex arrangement of aromatic rings and heterocycles that influence its electronic properties and potential interactions with biological targets.
N-(2,6-dimethylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions:
Each reaction pathway requires specific conditions such as catalysts or solvents to promote desired transformations while minimizing side reactions.
The mechanism of action for N-(2,6-dimethylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves interactions with specific molecular targets:
Understanding these mechanisms can help in designing derivatives with enhanced biological activity for therapeutic applications.
N-(2,6-dimethylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is likely to exhibit:
Key chemical properties include:
These properties are crucial for understanding its behavior in biological systems and potential pharmaceutical formulations.
N-(2,6-dimethylphenyl)-2-{[5-(3-methylphen
CAS No.: 101-87-1
CAS No.: 1502-47-2
CAS No.: 94030-84-9
CAS No.: 44817-99-4
CAS No.: